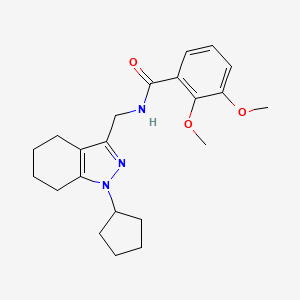

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dimethoxybenzamide

Description

N-((1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dimethoxybenzamide is a synthetic benzamide derivative featuring a tetrahydroindazole core substituted with a cyclopentyl group and a 2,3-dimethoxybenzamide side chain.

Properties

IUPAC Name |

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3/c1-27-20-13-7-11-17(21(20)28-2)22(26)23-14-18-16-10-5-6-12-19(16)25(24-18)15-8-3-4-9-15/h7,11,13,15H,3-6,8-10,12,14H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFXXNXSJROWOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCC2=NN(C3=C2CCCC3)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Tetrahydroindazole Moiety: The synthesis begins with the cyclization of a suitable precursor to form the tetrahydroindazole ring. This step often involves the use of cyclopentylamine and a suitable aldehyde or ketone under acidic or basic conditions.

Attachment of the Benzamide Group: The next step involves the introduction of the benzamide group. This can be achieved through a coupling reaction between the tetrahydroindazole intermediate and 2,3-dimethoxybenzoic acid or its derivatives, using coupling reagents such as EDCI or DCC.

Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dimethoxybenzamide may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or tetrahydroindazole moieties are replaced with other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Halogens, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dimethoxybenzamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential effects on cellular processes and pathways. It may serve as a tool for investigating the mechanisms of action of various biological targets.

Medicine: The compound holds promise for the development of new therapeutic agents. Its potential pharmacological properties are being explored for the treatment of various diseases.

Industry: In industrial applications, the compound can be used in the development of new materials, catalysts, and other chemical products.

Mechanism of Action

The mechanism of action of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical structural and functional differences between the target compound and related molecules:

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dimethoxybenzamide?

- Methodological Answer : The synthesis of this compound requires multi-step organic reactions, including cyclization, alkylation, and amide coupling. Critical factors include:

- Functional group compatibility : The indazole and benzamide moieties demand protection/deprotection strategies to avoid side reactions.

- Purification : Chromatographic techniques (e.g., flash column chromatography) are essential due to the compound’s structural complexity and potential by-products .

- Reaction optimization : Parameters such as temperature (e.g., 0–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd-mediated cross-coupling) must be systematically tested .

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is required:

- NMR spectroscopy : and NMR confirm regiochemistry and substituent positions (e.g., distinguishing between cyclopentyl and tetrahydroindazolyl groups) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .

- HPLC : Quantifies purity (>95% threshold for biological assays) and identifies trace impurities .

Advanced Research Questions

Q. How can computational chemistry be integrated into optimizing reaction conditions for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For example:

- Reaction path searches : Identify energetically favorable routes for cyclopentyl group introduction or amide bond formation .

- Solvent effects : COSMO-RS models simulate solvent interactions to optimize polarity and reduce side reactions .

- Machine learning : Training datasets from analogous benzamide syntheses can predict optimal catalyst-substrate combinations .

Q. What strategies resolve contradictions between computational predictions and experimental outcomes in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Statistical design of experiments (DoE) : Fractional factorial designs test variables (e.g., substituent electronic effects, steric hindrance) to reconcile discrepancies .

- Free-energy perturbation (FEP) : Refines binding affinity predictions by modeling ligand-receptor dynamics at atomic resolution .

- Experimental validation : Orthogonal assays (e.g., SPR, ITC) cross-verify computational SAR models .

Q. What are the challenges in establishing structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Stereochemical complexity : The tetrahydroindazole core introduces conformational isomers, requiring chiral chromatography or X-ray crystallography to resolve .

- Biological assay variability : Standardize assays (e.g., kinase inhibition) across cell lines to isolate structural contributions to activity .

- Metabolic stability : Introduce deuterium or fluorinated groups at metabolically labile sites (e.g., methoxybenzamide) while monitoring pharmacokinetic profiles .

Q. How can high-resolution crystallographic data enhance rational drug design for this compound?

- Methodological Answer :

- SHELX refinement : SHELXL refines X-ray data to resolve electron density maps, clarifying bond angles and torsional strain in the cyclopentyl-indazole system .

- Covalent docking : Integrate crystallographic poses (e.g., Protein Data Bank entries) to model covalent interactions with target enzymes .

- Thermal displacement parameters : Identify flexible regions (e.g., dimethoxybenzamide) for structure-based optimization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across different studies?

- Methodological Answer :

- Meta-analysis : Aggregate data from PubChem, ChEMBL, and internal assays to identify outliers or assay-specific artifacts .

- Dose-response normalization : Standardize IC values using reference inhibitors to control for variability in assay conditions .

- Crystallographic validation : Compare ligand-binding modes across studies to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.